Urea, N-hexyl-N'-(2-piperazinylmethyl)-, diacetate
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Overview
Description
Urea, N-hexyl-N’-(2-piperazinylmethyl)-, diacetate is a chemical compound with the molecular formula C16H34N4O5 It is a derivative of urea, featuring a hexyl group and a piperazinylmethyl group, with two acetate groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-hexyl-N’-(2-piperazinylmethyl)-, diacetate typically involves the reaction of hexylamine with piperazine and urea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with acetic acid to form the diacetate salt.
Industrial Production Methods
On an industrial scale, the production of Urea, N-hexyl-N’-(2-piperazinylmethyl)-, diacetate follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Urea, N-hexyl-N’-(2-piperazinylmethyl)-, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with new functional groups replacing the acetate groups.
Scientific Research Applications
Urea, N-hexyl-N’-(2-piperazinylmethyl)-, diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Urea, N-hexyl-N’-(2-piperazinylmethyl)-, diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- Urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate
- Urea, N-hexyl-N’-(2-piperazinylmethyl)-, diacetate
Uniqueness
Urea, N-hexyl-N’-(2-piperazinylmethyl)-, diacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
819075-29-1 |
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Molecular Formula |
C16H34N4O5 |
Molecular Weight |
362.47 g/mol |
IUPAC Name |
acetic acid;1-hexyl-3-(piperazin-2-ylmethyl)urea |
InChI |
InChI=1S/C12H26N4O.2C2H4O2/c1-2-3-4-5-6-15-12(17)16-10-11-9-13-7-8-14-11;2*1-2(3)4/h11,13-14H,2-10H2,1H3,(H2,15,16,17);2*1H3,(H,3,4) |
InChI Key |
LUDJNQGEHLQTRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)NCC1CNCCN1.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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